While specific structural data for 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride was not explicitly provided in the papers, its structural analysis can be inferred from related compounds. For instance, [] describes the crystal structure of a similar compound, 8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate. This structure provides insights into the typical bond lengths, angles, and conformational preferences of biphenyl-piperidine derivatives.
For example, in [], derivatives incorporating the 4-([1,1'-Biphenyl]-4-yloxy)piperidine scaffold were designed as factor Xa inhibitors and antiplatelet agents for potential antithrombotic therapy. In this case, the mechanism of action likely involves binding to the active site of factor Xa, preventing its enzymatic activity and subsequently inhibiting thrombin generation and platelet aggregation.
Specific examples of chemical reactions involving this compound or its derivatives are detailed in the provided papers. For instance, [] describes the synthesis of a series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives, showcasing the versatility of this scaffold for chemical modifications.
Antidepressant Research: As seen in [], this compound is used in the development of N-hexyl trazodone derivatives with dual 5-HT1A/5-HT7 receptor affinity, exhibiting antidepressant-like activity in preclinical models.
Antithrombotic Drug Development: [] highlights the potential of 4-([1,1'-Biphenyl]-4-yloxy)piperidine derivatives as dual-function antithrombotic drugs by inhibiting factor Xa and platelet aggregation.
GABA Transporter Inhibition: Researchers in [] utilized this compound to synthesize novel nipecotic acid and guvacine derivatives, with the goal of developing potent and selective mGAT1 inhibitors for treating neurological disorders.
Antimicrobial Agent Discovery: [] showcases the use of 4-([1,1'-Biphenyl]-4-yloxy)piperidine as part of a focused library of triazole-linked conjugates screened for activity against protozoan parasitic infections like Trypanosoma cruzi, the causative agent of Chagas disease.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: